3-(4-Methylcyclohexyl)isoxazole-5-carboxylic acid
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Overview
Description
3-(4-Methylcyclohexyl)isoxazole-5-carboxylic acid is a heterocyclic compound featuring an isoxazole ring substituted with a 4-methylcyclohexyl group and a carboxylic acid group. Isoxazoles are known for their diverse biological activities and are commonly found in various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isoxazole derivatives, including 3-(4-Methylcyclohexyl)isoxazole-5-carboxylic acid, typically involves cycloaddition reactions. One common method is the (3 + 2) cycloaddition of nitrile oxides with alkynes . This reaction can be catalyzed by metals such as copper (I) or ruthenium (II), although metal-free methods are also being explored to reduce costs and environmental impact .
Industrial Production Methods
Industrial production of isoxazole derivatives often employs scalable and efficient synthetic routes. For example, the use of tert-butyl nitrite or isoamyl nitrite enables an efficient, one-pot approach for the synthesis of 3,5-disubstituted isoxazoles from substituted aldoximes and alkynes under conventional heating conditions .
Chemical Reactions Analysis
Types of Reactions
3-(4-Methylcyclohexyl)isoxazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Conversion of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common.
Substitution: Conditions often involve nucleophiles or electrophiles, depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .
Scientific Research Applications
3-(4-Methylcyclohexyl)isoxazole-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its bioactive isoxazole moiety.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 3-(4-Methylcyclohexyl)isoxazole-5-carboxylic acid involves its interaction with specific molecular targets. Isoxazole derivatives are known to interact with enzymes and receptors, modulating their activity. The exact pathways and targets can vary depending on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
Isoxazole: The parent compound with a simple isoxazole ring.
3,5-Disubstituted Isoxazoles: Compounds with substitutions at the 3 and 5 positions of the isoxazole ring.
Isoxazole Carboxylic Acids: Compounds with a carboxylic acid group attached to the isoxazole ring
Uniqueness
3-(4-Methylcyclohexyl)isoxazole-5-carboxylic acid is unique due to its specific substitution pattern, which can impart distinct biological activities and chemical properties compared to other isoxazole derivatives .
Properties
Molecular Formula |
C11H15NO3 |
---|---|
Molecular Weight |
209.24 g/mol |
IUPAC Name |
3-(4-methylcyclohexyl)-1,2-oxazole-5-carboxylic acid |
InChI |
InChI=1S/C11H15NO3/c1-7-2-4-8(5-3-7)9-6-10(11(13)14)15-12-9/h6-8H,2-5H2,1H3,(H,13,14) |
InChI Key |
QMEULRRWOFPONM-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1)C2=NOC(=C2)C(=O)O |
Origin of Product |
United States |
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